n-Acetyl-n-(2-hydroxyethyl)acetamide

Description

N-(2-Hydroxyethyl)acetamide (CAS 142-26-7, C₄H₉NO₂, MW 103.12) is a secondary acetamide featuring a hydrophilic 2-hydroxyethyl group attached to the nitrogen atom. Its structure, confirmed via spectroscopic data and synthesis pathways, enables hydrogen bonding and water solubility, distinguishing it from more hydrophobic analogs . Industrially, it is synthesized via aminolysis and transesterification of ethanolamine and pentyl acetate, catalyzed by H⁺ cation exchangers . Applications include polymer synthesis (e.g., alkanolamides) and pharmaceutical intermediates due to its biocompatible hydroxyethyl moiety .

Properties

CAS No. |

58901-95-4 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

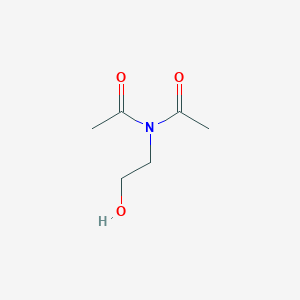

IUPAC Name |

N-acetyl-N-(2-hydroxyethyl)acetamide |

InChI |

InChI=1S/C6H11NO3/c1-5(9)7(3-4-8)6(2)10/h8H,3-4H2,1-2H3 |

InChI Key |

ZEPPOSLOJNPSPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCO)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Substituted Phenyl Acetamides

Key Compounds:

- Exhibits lipophilicity due to the aromatic ring, contrasting with the hydrophilic hydroxyethyl group in the target compound .

- N-(2-Hydroxyphenyl)acetamide (CAS 614-80-2, C₈H₉NO₂, MW 151.16): Features a phenolic hydroxyl group, enabling pH-dependent solubility and reactivity (e.g., chelation with metal ions). Used in heterocyclic compound synthesis .

- Chloro-Substituted Phenyl Acetamides (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Lipophilic pesticidal agents with chloro and alkyl groups, emphasizing agricultural over biomedical applications .

Structural and Functional Contrasts:

| Property | N-(2-Hydroxyethyl)acetamide | N-(2-Hydroxyphenyl)acetamide | Chloro-Substituted Phenyl Acetamides |

|---|---|---|---|

| Solubility | High (polar hydroxyethyl) | Moderate (pH-dependent) | Low (lipophilic substituents) |

| Applications | Polymers, drug delivery | Metal chelators, heterocycles | Pesticides, herbicides |

| Synthesis | Aminolysis/transesterification | Acylation of aromatic amines | Multi-step halogenation |

| Toxicity | Low (limited data) | Variable | High (chlorinated groups) |

Comparison with Alkyl-Substituted Acetamides

Key Compounds:

- N-(2-Methylpropyl)acetamide (CAS 1787-52-6, C₈H₁₅NO₂): Branched alkyl chain increases hydrophobicity. Used in organic synthesis but lacks hydrogen-bonding capacity .

- N,N-Diethylacetamide (CAS 685-91-6, C₆H₁₃NO): Two ethyl groups enhance lipophilicity and solvent properties. Industrial applications include polymer processing .

Contrasting Features:

Comparison with Heterocyclic-Substituted Acetamides

Key Compounds:

- N-(3-Acetyl-2-thienyl)acetamides : Thiophene rings enable conjugation and electronic applications. Synthesized via Gewald reaction modifications .

- Indole- and Naphthalenyl-Substituted Acetamides (e.g., N-(2-hydroxy-1-naphthalenyl)acetamide): Rigid aromatic systems for photophysical studies or drug design .

Functional Differences:

| Property | N-(2-Hydroxyethyl)acetamide | Thienyl/Indole Acetamides |

|---|---|---|

| Conjugation | Limited | Extensive (heterocycles) |

| Applications | Biocompatible materials | Optoelectronics, pharmaceuticals |

Physicochemical and Application-Based Analysis

Molecular and Application Profiles:

| Compound | Molecular Formula | Key Substituent | Dominant Application |

|---|---|---|---|

| N-(2-Hydroxyethyl)acetamide | C₄H₉NO₂ | Hydroxyethyl | Hydrophilic polymers |

| N-(2-Hydroxyphenyl)acetamide | C₈H₉NO₂ | Phenolic hydroxyl | Metal chelators |

| N,N-Diethylacetamide | C₆H₁₃NO | Diethyl | Industrial solvents |

| Chloro-Phenyl Acetamides | Varies | Chloro/alkyl | Pesticides |

Preparation Methods

First Acetylation: Formation of N-(2-hydroxyethyl)acetamide

Ethanolamine reacts with acetyl chloride in the presence of a base such as pyridine or triethylamine to neutralize HCl byproducts. The reaction proceeds at 0–5°C to minimize side reactions:

$$

\text{HOCH}2\text{CH}2\text{NH}2 + \text{CH}3\text{COCl} \rightarrow \text{HOCH}2\text{CH}2\text{NHCOCH}_3 + \text{HCl} \quad

$$

The intermediate, N-(2-hydroxyethyl)acetamide, is isolated via aqueous work-up and recrystallization.

Second Acetylation: Hydroxyl Group Acetylation

The hydroxyl group of N-(2-hydroxyethyl)acetamide is acetylated using excess acetyl chloride under reflux conditions. A catalytic amount of dimethylaminopyridine (DMAP) accelerates the reaction:

$$

\text{HOCH}2\text{CH}2\text{NHCOCH}3 + \text{CH}3\text{COCl} \rightarrow \text{CH}3\text{COOCH}2\text{CH}2\text{NHCOCH}3 + \text{HCl} \quad

$$

Yields for this method range between 70–85%, though the use of corrosive acetyl chloride and solvent-intensive purification limits its industrial appeal.

Metal Acetate-Catalyzed Diacetylation

Recent advancements prioritize environmentally benign protocols. Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) serves as both a catalyst and acetylating agent in solvent-free conditions, enabling one-pot diacetylation of ethanolamine.

Reaction Mechanism and Conditions

Ethanolamine and zinc acetate (2:1 molar ratio) are heated at 150°C for 3–4 hours in a sealed tube. The metal acetate facilitates simultaneous acetylation of amine and hydroxyl groups via nucleophilic acyl substitution:

$$

\text{HOCH}2\text{CH}2\text{NH}2 + 2\,\text{Zn(OAc)}2 \rightarrow \text{CH}3\text{COOCH}2\text{CH}2\text{NHCOCH}3 + 2\,\text{Zn(OH)}_2 \quad

$$

The absence of solvent simplifies purification, with yields reaching 65–75% and purity exceeding 95% after extraction with ethyl acetate.

Advantages Over Conventional Methods

- Catalytic Reusability : Zinc acetate is recoverable from the reaction mixture.

- Reduced Toxicity : Eliminates hazardous acetyl chloride and minimizes waste.

Acid-Catalyzed Esterification via Equilibrium Control

Thermochemical data suggest that this compound can be synthesized via reversible hydrolysis of its precursor, N-(2-hydroxyethyl)acetamide, in the presence of acetic acid.

Reaction Thermodynamics and Conditions

The hydrolysis reaction:

$$

\text{C}6\text{H}{11}\text{NO}3 + \text{H}2\text{O} \leftrightarrow \text{C}4\text{H}9\text{NO}2 + \text{C}2\text{H}4\text{O}2 \quad \DeltarH^\circ = -2.2 \pm 0.3\ \text{kJ/mol} \quad

$$

is exothermic. To drive the reverse (synthetic) direction, excess acetic acid and a dehydrating agent (e.g., molecular sieves) are used under reflux. Sulfuric acid catalyzes the esterification:

$$

\text{C}4\text{H}9\text{NO}2 + \text{C}2\text{H}4\text{O}2 \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}{11}\text{NO}3 + \text{H}_2\text{O} \quad

$$

Yields are moderate (60–70%) due to equilibrium limitations, necessitating continuous water removal.

Comparative Analysis of Synthesis Methods

| Method | Reactants/Catalysts | Conditions | Yield | Purity | Environmental Impact |

|---|---|---|---|---|---|

| Stepwise Acetylation | Acetyl chloride, base | 0–5°C (Step 1), reflux (Step 2) | 70–85% | High | High (toxic byproducts) |

| Metal Acetate Catalysis | Zn(OAc)₂·2H₂O | 150°C, solvent-free | 65–75% | >95% | Low (reusable catalyst) |

| Acid-Catalyzed Esterification | N-(2-hydroxyethyl)acetamide, H₂SO₄ | Reflux, dehydrating agent | 60–70% | Moderate | Moderate (acid waste) |

Industrial Scalability

The metal acetate method is favored for large-scale production due to lower operational costs and compliance with green chemistry metrics. In contrast, the stepwise method remains prevalent in laboratory settings for its high yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.